Uru-TK I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urechistachykinin I is a tachykinin antimicrobial peptide extracted from the marine worm Urechis unicinctus. This compound has garnered attention due to its potent antimicrobial properties, making it a promising candidate for alternative antibiotic therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urechistachykinin I is synthesized using the Fmoc Solid Phase Peptide Synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out at ambient temperature with a 60-minute cycle for each amino acid addition .
Industrial Production Methods: Industrial production of Urechistachykinin I follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then purified using high-performance liquid chromatography and characterized using mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Urechistachykinin I primarily undergoes oxidation reactions. The generation of reactive oxygen species (ROS) is a key reaction, leading to oxidative damage in microbial cells .
Common Reagents and Conditions:
Oxidation: Reactive oxygen species such as superoxide anions and hydroxyl radicals are commonly involved.
Major Products: The primary products of these reactions are oxidized lipids, proteins, and nucleic acids, leading to cell death in microorganisms .
Scientific Research Applications
Urechistachykinin I has a wide range of scientific research applications:
Mechanism of Action
Urechistachykinin I exerts its antimicrobial effects by generating reactive oxygen species, leading to oxidative damage and mitochondrial dysfunction in microbial cells. This results in lipid peroxidation, glutathione oxidation, and depolarization of the mitochondrial membrane, ultimately causing cell death through a ferroptosis-like mechanism .
Comparison with Similar Compounds
Urechistachykinin II: Another tachykinin peptide from Urechis unicinctus with similar antimicrobial properties.
Substance P: A neuropeptide with antimicrobial activity, involved in pain and inflammatory responses.
Uniqueness: Urechistachykinin I is unique due to its specific mode of action involving mitochondrial dysfunction and ROS generation, which is distinct from other antimicrobial peptides that primarily target cell membranes .
Properties
IUPAC Name |
N-[1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCWEFJWLZUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85N19O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1176.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.